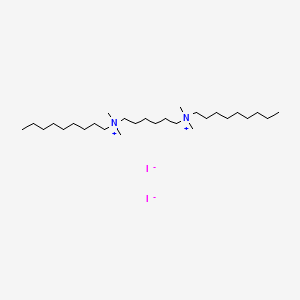![molecular formula C13H24O B13737114 2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol CAS No. 13977-20-3](/img/structure/B13737114.png)
2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol is a chemical compound with the molecular formula C13H24O. It is a monoterpene alcohol that is commonly found in essential oils and has a variety of applications in different fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol can be achieved through several methods. One common method involves the hydrogenation of 2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the compound can be produced through the catalytic hydrogenation of the corresponding ketone. This process typically involves the use of large-scale reactors and continuous flow systems to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-one.
Reduction: 2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propane.
Substitution: 2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-yl chloride.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death . Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-4-(propan-2-yl)cyclohex-1-ene
- 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol
- 2-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol
Uniqueness
2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a cyclohexene ring with a hydroxyl group and an isopropyl substituent makes it a versatile compound with diverse applications .
Eigenschaften
CAS-Nummer |
13977-20-3 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
2-methyl-3-(4-propan-2-ylcyclohexen-1-yl)propan-1-ol |
InChI |
InChI=1S/C13H24O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4,10-11,13-14H,5-9H2,1-3H3 |
InChI-Schlüssel |
BZGZKGXPTJAOCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(=CC1)CC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


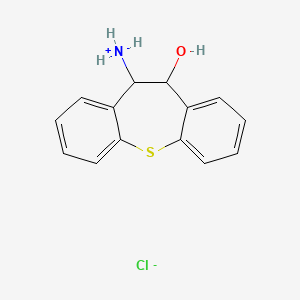
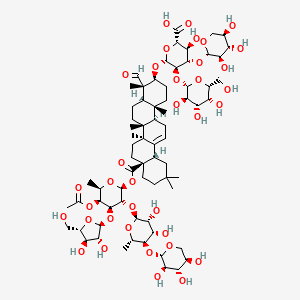

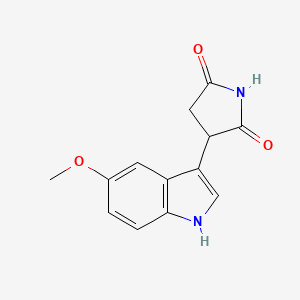

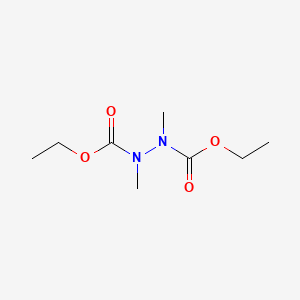
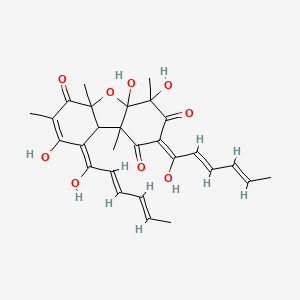
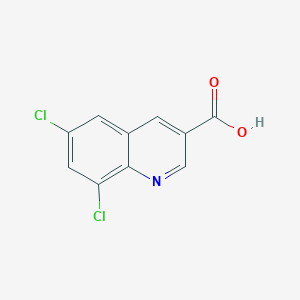
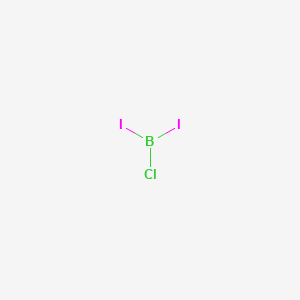
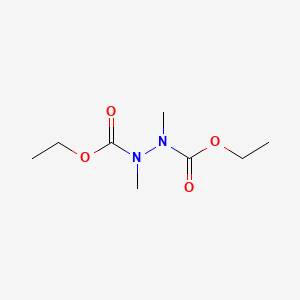
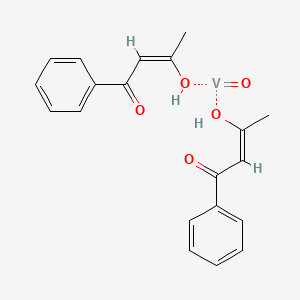
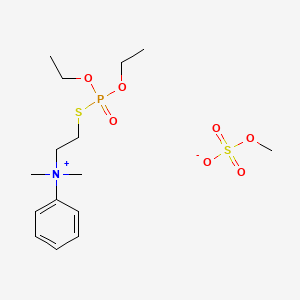
![(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13737103.png)
